3-(Cyclohexyloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKRNISPOBNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570266 | |
| Record name | 3-(Cyclohexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-00-8 | |
| Record name | 3-(Cyclohexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Alkoxybenzoic Acid Research
The study of alkoxybenzoic acids has a rich history, initially rooted in the exploration of liquid crystals. As early as the 1970s and even before, p-n-alkoxybenzoic acids were recognized as a fundamental class of thermotropic liquid crystals. researchgate.netcia.gov These rod-like molecules exhibit mesomorphic properties, meaning they have intermediate phases between the crystalline solid and isotropic liquid states. ijert.orgcadrek12.org A key structural feature driving this behavior is their ability to form hydrogen-bonded dimers, where two carboxylic acid groups associate, creating a more elongated, structurally ordered supramolecular unit that facilitates the formation of liquid crystalline phases like nematic and smectic phases. researchgate.netcadrek12.orgnih.gov
Early research focused on synthesizing series of these compounds with varying alkyl chain lengths and characterizing their phase transition temperatures and optical properties. researchgate.netajol.info They were valued for being structurally simple models to understand structure-property relationships in self-assembling systems. researchgate.net Over time, the research trajectory expanded beyond materials science. The inherent biological relevance of the benzoic acid scaffold led to investigations into the medicinal applications of its derivatives. acs.org In recent decades, specific alkoxybenzoic acids, such as the cyclohexyloxy-substituted variants, have emerged as crucial building blocks in the synthesis of complex therapeutic agents, marking a significant evolution from their initial study as simple liquid crystals to key intermediates in drug discovery.
Structural Framework and Conformational Considerations Within Benzoic Acid Systems
The fundamental structure of benzoic acid consists of a planar benzene (B151609) ring bonded to a carboxyl group (–COOH). researchgate.netwikipedia.org The properties of benzoic acid derivatives are dictated by the interplay between the aromatic ring and the attached functional groups. aakash.ac.in The carboxyl group itself has preferred conformations relative to the benzene ring. Studies have identified two primary planar conformers: the E (trans) and Z (cis) forms, arising from the rotation around the C-C single bond connecting the carboxyl group to the ring. The Z conformer, where the acidic proton is oriented away from the ring, is generally more stable. nih.gov
For benzoic acids without substituents at the ortho positions (the positions adjacent to the carboxyl group), the entire molecule tends to be planar to maximize conjugation. researchgate.net However, the introduction of substituents, especially bulky ones, can significantly alter this geometry and introduce new conformational possibilities. The cyclohexyloxy group is a notable example of a bulky and flexible substituent. Its presence can lead to:
Steric Hindrance: The size of the cyclohexyloxy group can influence the packing of molecules in a crystal lattice and their interaction with biological macromolecules.
Conformational Flexibility: The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat), and its orientation relative to the benzene ring can vary, potentially leading to multiple low-energy states for the molecule. nih.gov
Current Research Trajectories and Underexplored Areas for Cyclohexyloxybenzoic Acids
Classical Organic Synthesis Approaches
Traditional synthetic routes to this compound and related structures rely on fundamental organic reactions. These methods, while well-established, provide the foundation for more advanced synthetic strategies.
Esterification and Saponification Strategies in Benzoic Acid Synthesis
The formation and hydrolysis of esters are cornerstone reactions in the synthesis of benzoic acid derivatives. Esterification, typically the reaction between a carboxylic acid and an alcohol, can be used to protect the carboxylic acid functionality or to create ester derivatives as the final product. iajpr.com The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. uomustansiriyah.edu.iqusm.my
Conversely, saponification, the hydrolysis of an ester under basic conditions, is a crucial step for deprotecting a carboxyl group or for the final synthesis of the carboxylic acid from its ester precursor. This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. uomustansiriyah.edu.iq The choice of esterification and saponification conditions is critical to ensure high yields and to avoid unwanted side reactions.
For instance, the synthesis of various benzoic acid esters can be achieved with different alcohols, and the subsequent saponification would yield the corresponding benzoic acid. uomustansiriyah.edu.iq The efficiency of these reactions can be influenced by factors such as reaction time, temperature, and the nature of the substituents on the benzoic acid ring.
Etherification Protocols for Introducing the Cyclohexyloxy Group
The introduction of the cyclohexyloxy moiety onto the benzoic acid backbone is a key step in the synthesis of the target molecule. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a prominent method. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would typically involve the reaction of a 3-hydroxybenzoic acid derivative with a cyclohexyl halide or a similar leaving group.
Alternative etherification methods include reductive etherification, which involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.org Various catalysts, including those based on iron, ruthenium, and iridium, have been developed to facilitate these transformations under mild conditions. organic-chemistry.org The choice of the specific protocol depends on the starting materials' reactivity and the desired reaction selectivity. For example, a study on the synthesis of 4-(Cyclohexyloxy)benzoic acid outlines the etherification of 4-hydroxybenzoic acid with cyclohexanol (B46403), catalyzed by an acid like sulfuric acid or a base like potassium carbonate under reflux conditions.
A general representation of the Williamson ether synthesis for a substituted phenol (B47542) is shown below:
Ar-OH + R-X + Base → Ar-O-R + Base·HX
Where Ar is an aryl group, R is an alkyl group (like cyclohexyl), and X is a halide.
Functionalization of the Aromatic Core in Benzoic Acid Derivatives
The functionalization of the aromatic ring of benzoic acid derivatives allows for the synthesis of a wide array of analogues. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming groups. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. acs.org
However, modern organic chemistry offers methods for the functionalization of C-H bonds, enabling the introduction of substituents at positions that are not favored by classical electrophilic substitution. acs.org Transition metal-catalyzed reactions, for example, have been developed for the ortho-arylation of free benzoic acids. acs.org These methods often employ directing groups to achieve high regioselectivity. The ability to functionalize the aromatic core at various positions is essential for creating a diverse library of this compound analogues with potentially different biological activities.
Advanced Synthetic Techniques and Reaction Conditions
To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of benzoic acid derivatives.
Catalytic Hydrogenation of Benzoic Acid Derivatives
Catalytic hydrogenation is a powerful tool for the reduction of the aromatic ring in benzoic acid and its derivatives, leading to the formation of cyclohexanecarboxylic acids. researchgate.netnih.gov This transformation can be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the carboxyl group. researchgate.netnih.gov
Various catalysts have been investigated for this purpose, including platinum, palladium, ruthenium, and rhodium supported on materials like carbon, titania, and alumina. researchgate.netacs.orgacs.orgcabidigitallibrary.org The choice of catalyst, support, solvent, temperature, and hydrogen pressure significantly influences the reaction's efficiency and selectivity. researchgate.netacs.orgcabidigitallibrary.org For example, a Pt/TiO2 catalyst has been reported to be highly effective for the hydrogenation of benzoic acid under mild conditions. researchgate.netnih.gov Another study demonstrated the use of Pd nanoparticles on N-doped carbon for the hydrogenation of various benzoic acids. acs.orgacs.org
Table 1: Comparison of Catalysts for Benzoic Acid Hydrogenation
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pt | TiO₂ | n-hexane | 80 | 50 | High | High | researchgate.netnih.gov |
| Pd | N-doped Carbon | Water | 85 | - | High | High | acs.orgacs.org |
Microwave-Assisted Synthesis Optimization for Benzoic Acid Chemistry
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comijnrd.org This technology has been successfully applied to various reactions in benzoic acid chemistry, including esterification and hydrolysis. ijprdjournal.comijnrd.orgacs.orgresearchgate.net
Microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates. ijprdjournal.comijnrd.org For instance, the microwave-assisted esterification of benzoic acid has been shown to be a rapid and efficient process. acs.orgresearchgate.net Studies have optimized conditions such as temperature, reaction time, and catalyst concentration to maximize yields. usm.myijprdjournal.com One report highlights the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) in good yield under closed-vessel microwave conditions. usm.my Another study describes the rapid hydrolysis of benzamide (B126) to benzoic acid in just 7 minutes under microwave irradiation, with a 99% yield. ijnrd.org
Table 2: Microwave-Assisted Reactions in Benzoic Acid Chemistry | Reaction | Starting Material | Product | Catalyst | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | Hydrolysis | Benzamide | Benzoic Acid | - | 7 min | 99 | ijnrd.org | | Esterification | 4-fluoro-3-nitro benzoic acid | Ethyl-4-fluoro-3-nitro benzoate | H₂SO₄ | 15 min | Good | usm.my | | Amidation | Benzoic acid and p-toluidine (B81030) | N-p-tolylbenzamide | Ceric ammonium (B1175870) nitrate (B79036) | 2 h | 45 | nih.gov |
Phase Transfer Catalysis in Ether Synthesis
The Williamson ether synthesis, a fundamental method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgnumberanalytics.comlscollege.ac.in However, when synthesizing aryl ethers like this compound, where one of the reactants is a phenol, the reaction often requires a base to deprotonate the phenol, creating a phenoxide ion. This process can be inefficient if the reactants are in different phases (e.g., an aqueous base and an organic phenol).
Phase transfer catalysis (PTC) offers a solution to this problem. littleflowercollege.edu.in PTC utilizes a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, to transport the anionic nucleophile (phenoxide) from the aqueous or solid phase into the organic phase where the electrophile (cyclohexyl halide) is dissolved. littleflowercollege.edu.incrdeepjournal.org This facilitates the reaction and can lead to higher yields and milder reaction conditions. For instance, the synthesis of aryl ethers can be achieved by reacting a phenol with an alkyl halide in the presence of a base and a phase transfer catalyst. littleflowercollege.edu.in This methodology has been successfully applied to the synthesis of various ethers and can be adapted for the production of this compound. crdeepjournal.org The use of PTC can also eliminate the need for harsh conditions and hazardous reagents, making the synthesis more practical and environmentally friendly. crdeepjournal.org
Table 1: Common Phase Transfer Catalysts
| Catalyst Type | Example |
|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) |
| Phosphonium Salts | Tetrabutylphosphonium bromide |
| Crown Ethers | 18-Crown-6 |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.educonsensus.appsolubilityofthings.com The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Key green chemistry strategies applicable to this synthesis include:
Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.comacs.org The Williamson ether synthesis, when optimized, can have a good atom economy.
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. mit.edusolubilityofthings.com For instance, research has shown the feasibility of conducting Williamson ether synthesis in aqueous media using surfactants as catalysts. researchgate.net
Catalysis: Employing catalysts in small amounts is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. mit.eduacs.org The use of phase transfer catalysts is an example of this principle. numberanalytics.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. mit.educonsensus.app Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy input. benthamscience.com
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. consensus.appsolubilityofthings.com While not always directly applicable to the core structure of this compound, this principle encourages the use of bio-based solvents or reagents where possible.
A study on the synthesis of 4-benzyloxy benzoic acid, a related compound, demonstrated a green methodology using a surfactant as a catalyst in an aqueous medium, highlighting the potential for similar approaches in the synthesis of this compound. researchgate.net
Optimization and Scale-Up of Synthetic Pathways
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial production. Key strategies for enhancing yield and selectivity include:
Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and pressure can significantly impact the outcome of the reaction. numberanalytics.comnumberanalytics.com For Williamson ether synthesis, temperatures are typically in the range of 50-100 °C. lscollege.ac.in However, higher temperatures (above 300 °C) have been used with weaker alkylating agents to improve efficiency on an industrial scale. wikipedia.orgacs.org
Catalyst Selection and Optimization: The choice of catalyst is critical. numberanalytics.com In addition to phase transfer catalysts, transition metal catalysts like palladium and copper have been used to facilitate C-O bond formation in aryl ether synthesis. numberanalytics.comnumberanalytics.comacs.org The concentration and type of catalyst can be fine-tuned to maximize yield and minimize side reactions.
Solvent Selection: The solvent can influence reaction rates and selectivity. numberanalytics.com Polar aprotic solvents like DMF or DMSO are commonly used in Williamson synthesis. numberanalytics.com
Control of Reactant Stoichiometry: Adjusting the ratio of reactants can help to drive the reaction to completion and minimize the formation of byproducts.
Minimizing Side Reactions: The primary side reaction in Williamson synthesis is the elimination of the alkylating agent, which can be influenced by the choice of base, solvent, and temperature. lscollege.ac.in
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges. Key considerations include:
Cost-Effectiveness: The cost of starting materials, reagents, and energy must be minimized.
Safety: The process must be designed to handle potentially hazardous materials and reactions safely. For example, some intermediates may have irritant properties. vulcanchem.com
Efficiency and Throughput: The process should be efficient to maximize product output. The use of continuous flow reactors can ensure consistent product quality and yield.
Waste Management: The generation of waste should be minimized, and any waste produced must be disposed of in an environmentally responsible manner. numberanalytics.com
Purification: Efficient and scalable purification methods, such as crystallization, are necessary to obtain a product of high purity. vulcanchem.com Solvent screening is a critical step in developing an effective crystallization process. vulcanchem.com
Patented large-scale syntheses of structurally similar compounds, such as 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, provide insights into potential industrial routes. vulcanchem.com These often involve multi-step processes that require careful optimization and control at each stage.
Accelerate the discovery of new synthetic routes. grace.com
Identify more efficient and cost-effective pathways. grace.com
Predict reaction outcomes and optimize reaction conditions.
Reduce the need for time-consuming trial-and-error experimentation. grace.com
Process Development and Industrial Production Considerations
Synthesis of Structurally Diverse Analogues and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is of great interest for structure-activity relationship (SAR) studies in drug discovery. nih.gov These modifications can involve changes to the benzoic acid core, the cyclohexyloxy group, or the addition of other functional groups.
Common strategies for synthesizing these derivatives include:
Varying the Phenolic Starting Material: Using substituted 3-hydroxybenzoic acids allows for the introduction of various functional groups onto the aromatic ring.
Varying the Alkylating Agent: Using different cyclic or acyclic alkyl halides or sulfonates can modify the ether side chain.
Post-synthesis Modification: The synthesized this compound can undergo further reactions, such as:
Esterification or Amidation: Converting the carboxylic acid group to an ester or amide.
Electrophilic Aromatic Substitution: Introducing substituents like nitro or halogen groups onto the benzene ring.
Coupling Reactions: Using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Chan-Lam couplings, to attach other molecular fragments. numberanalytics.comvulcanchem.com
For example, derivatives of the related 4-(cyclohexyloxy)benzoic acid have been synthesized for use as soluble epoxide hydrolase (sEH) inhibitors. nih.govnih.gov These often involve the synthesis of urea (B33335) derivatives from an amino-functionalized analog. researchgate.netresearcher.life The synthesis of a diverse library of such compounds allows for the systematic exploration of how structural changes affect biological activity. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Benzyloxy benzoic acid |
| 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid |
| Anisole |
| 1-Naphthyl cyclohexyl ether |
| Diethyl ether |
| 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) |
| 1-fluoro-3-(trifluoromethyl)adamantane |
| 3-hydroxyadamantane-1-carboxylic acid |
| (3-bromoadamantan-1-yl)isocyanate |
| trans-4-amino-(cyclohexyloxy)benzoic acid |
| 1,3-bis-((3-bromadamantan-1-yl)urea |
| trans-4-[4-(3-trifluoromethoxyphenyl-l-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB) |
| 2-(Cyclohexyloxy)-3-fluoroaniline |
| 2-(Cyclohexyloxy)ethanol |
| 3-Fluoroaniline |
| 4-(Cyclohexyloxy)benzoic acid |
| 4-Hydroxybenzoic acid |
| 4-Toluic acid |
| 4-Methoxycarbonylbenzoic acid |
| 4-Phenylbutyric acid |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) |
| cis-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (c-AUCB) |
| Glycerol-1,3-iodohydrin |
| Glycerol-1,3-bromohydrin |
| 1,3-methyl glycerol (B35011) ether |
| 1,3-ethyl glycerol ether |
| Solketal |
| Solketal mono tert-butyl ether |
| o-chloronitrobenzene |
| o-nitrodiphenylether |
| Benzoic acid, 2-hydroxy-3-methyl- |
| 1,3,6-Naphthalenetrisulfonic acid, 7-amino- |
| Benzoic acid, 3,4,5-trimethoxy- |
| methyl cis-4-(6-chloro-5-nitropyridin-2-yloxy)cyclohexanecarboxylate |
| methyl cis-4-(6-fluoro-5-nitropyridin-2-yloxy)- cyclohexanecarboxylate |
| cis-4-(5-(5-(3,4-Difluorophenylamino)-1,3,4-oxadiazole-2-carboxamido)-6-fluoropyridin- 2-yloxy)cyclohexanecarboxylic acid |
| cis-4-[2-Fluoro-4-[[5-(2,4,5-trifluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phen- oxy]cyclohexanecarboxylic acid |
| 4-(5-(5-(3,4-Difluorophenylamino)-1,3,4-oxadiazole-2-carboxamido)-pyridin-2-yloxy)- benzoic acid |
| methyl cis-(4-hydroxycyclohexyl)acetate |
Regioselective and Stereoselective Synthetic Approaches
Regioselectivity is crucial in the synthesis of substituted benzoic acid derivatives to ensure the correct placement of functional groups on the aromatic ring. For instance, in the synthesis of 3- and 6-substituted 2-methoxybenzoic acids, directed ortho-metalation of unprotected 2-methoxybenzoic acid offers a powerful strategy. organic-chemistry.org By selecting the appropriate organolithium reagent, deprotonation can be directed to either the C3 or C6 position. Specifically, treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate group, while using n-BuLi/t-BuOK reverses this selectivity. organic-chemistry.org This method provides an efficient route to contiguously substituted benzoic acids that are otherwise challenging to prepare. organic-chemistry.org
Stereoselectivity becomes critical when chiral centers are present, such as in the synthesis of bicyclic scaffolds inspired by natural products. mdpi.com For example, the 1,3-dipolar cycloaddition of des-methyl carvone (B1668592) with an azomethine ylide can proceed as a single diastereomer. mdpi.com Subsequent stereoselective reductive amination can then be used to introduce further diversity with controlled stereochemistry. mdpi.com Similarly, the synthesis of certain piperidine (B6355638) derivatives, which can be analogues of cyclohexyloxy benzoic acids, may involve chiral resolution or asymmetric synthesis to obtain the desired enantiomer, as the biological activity of enantiomers often differs significantly. vulcanchem.com
The stereoselective oxidation of para-substituted benzenes has been achieved using biocatalysts like cytochrome P450 enzymes. uq.edu.au Variants of these enzymes can exhibit high activity and stereoselectivity in hydroxylating alkyl side chains on benzene rings, offering a green chemistry approach to generating chiral building blocks. uq.edu.au
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. colostate.eduthermofisher.com
Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). colostate.edu For instance, reaction with methanol (B129727) in the presence of sulfuric acid produces the corresponding methyl ester with high conversion rates. The synthesis of more complex esters, such as the 3-(2-methylpiperidino)propyl ester of p-(cyclohexyloxy)benzoic acid, has also been reported. nist.gov
Amidation: Amide derivatives are frequently synthesized to explore structure-activity relationships in medicinal chemistry. Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for coupling the carboxylic acid with primary amines, yielding amides in good yields. thermofisher.com Dicyclohexylcarbodiimide (DCC) is another common reagent for promoting amide bond formation in organic solvents. thermofisher.comtubitak.gov.tr
Conversion to Other Functional Groups: The carboxylic acid can be converted into other functional groups to create further analogues. For example, it can be reduced to a primary alcohol. Alternatively, it can be converted into an aliphatic amine through derivatization with a half-protected diamine followed by deprotection. thermofisher.com
A summary of common derivatization reactions for the carboxylic acid functionality is presented below:
| Reaction Type | Reagents | Product | Typical Yield |
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | >90% |
| Amidation | EDAC, HOBt, DIPEA, R-NH₂ | Amide derivatives | 75–92% |
| Amidation | DCC, DMAP, R-NH₂ | Amide derivatives | - |
Modifications on the Cyclohexyl Ring and Aromatic System
Modifications to both the cyclohexyl and aromatic moieties of this compound are crucial for fine-tuning the molecule's properties.
Aromatic System Modifications: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, bromination of a precursor aromatic compound can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of sulfuric and trifluoroacetic acid. vulcanchem.com This allows for the synthesis of derivatives like 3-bromo-4-(cyclohexyloxy)benzoic acid. smolecule.com The introduction of a trifluoromethyl group has also been reported, leading to compounds such as 4-(cyclohexyloxy)-3-(trifluoromethyl)benzoic acid. vulcanchem.com
Cyclohexyl Ring Modifications: The synthesis of analogues can involve modifications on the cyclohexyl ring itself. While specific examples for this compound are not detailed in the provided context, general strategies for modifying cycloalkyl rings in related structures can be inferred. These could include the introduction of substituents on the cyclohexyl ring prior to its attachment to the benzoic acid scaffold. For instance, starting with a substituted cyclohexanol in the etherification step would lead to a modified cyclohexyl ring in the final product. The conversion of 2-(2-oxo-cyclohexylcarbonyl)benzoic acid derivatives can lead to the formation of fused ring systems. researchgate.net
Formation of Complex Molecular Architectures (e.g., Ureido- and Piperidine-Containing Benzoic Acid Esters)
Building upon the basic this compound scaffold, more complex molecules with potential biological activities can be constructed.
Ureido-Containing Derivatives: The synthesis of ureido derivatives often involves the reaction of an amino-substituted benzoic acid or ester with an isocyanate. For example, a series of 1,3-disubstituted ureas and diureas were synthesized by reacting (3-bromoadamantan-1-yl)isocyanate with various amines, including trans-4-amino-(cyclohexyloxy)benzoic acid, yielding the products in the range of 36–85%. ter-arkhiv.ruresearcher.life Similarly, new series of [(2-chloroethyl)ureido] benzoic acids and their corresponding esters have been synthesized as potential anti-cancer agents. tubitak.gov.trresearchgate.net These syntheses typically involve reacting an aminobenzoic acid derivative with 2-chloroethyl isocyanate. tubitak.gov.tr
Piperidine-Containing Derivatives: The incorporation of a piperidine ring can be achieved through several synthetic routes. One common method is the coupling of a piperidine derivative with a benzoic acid scaffold. For instance, reductive amination between a piperidine derivative and a benzaldehyde (B42025), followed by oxidation, can yield the desired benzoic acid. Another approach involves the Suzuki-Miyaura or Ullmann coupling to link the piperidine and benzoic acid moieties. vulcanchem.com The synthesis of piperidine-containing benzoic acid esters has been explored for developing therapeutics for conditions like Alzheimer's disease, where the esterification of a substituted benzoic acid is a key final step. nih.gov
A summary of synthetic approaches to complex architectures is presented below:
| Target Architecture | Key Reaction | Reactants |
| Ureido Derivatives | Isocyanate-Amine Coupling | (3-bromoadamantan-1-yl)isocyanate, trans-4-amino-(cyclohexyloxy)benzoic acid ter-arkhiv.ruresearcher.life |
| Ureido Derivatives | Isocyanate-Amine Coupling | 2-chloroethyl isocyanate, aminobenzoic acid derivatives tubitak.gov.tr |
| Piperidine Derivatives | Reductive Amination | Piperidine derivative, benzaldehyde intermediate |
| Piperidine Derivatives | Esterification | Substituted benzoic acids, piperidine-containing alcohols nih.gov |
Reactions Involving the Carboxylic Acid Functionality
The reactivity of this compound is significantly influenced by its carboxylic acid group. This functional group is central to a variety of chemical transformations, including the formation of esters, amides, and acid halides, as well as decarboxylation reactions.
Esterification and Amidation Reactions
Esterification: this compound can undergo esterification by reacting with alcohols in the presence of an acid catalyst. This process involves the formation of an ester by combining the carboxylic acid with an alcohol. google.com The reaction is typically driven to completion by removing the water formed during the reaction, often through distillation. google.com For instance, the reaction of benzoic acid with various alcohols having 7 to 13 carbon atoms, in the presence of a tin(II) compound as a catalyst, yields the corresponding benzoic esters. google.com
Amidation: The formation of amides from this compound can be achieved through its reaction with amines. This reaction can be facilitated by first converting the carboxylic acid to a more reactive derivative, such as an acyl halide. turito.comwebassign.net For example, benzoyl chloride, formed from benzoic acid, readily reacts with ammonia (B1221849) or amines to produce benzamide. turito.com Some research has focused on the synthesis of specific amides, such as 4-cyclohexyloxy-benzoic acid amide. molbase.com
A study on dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) started with trans-4-[4-(3-trifluoromethoxyphenyl-l-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB), a potent sEH inhibitor that also shows weak FAAH inhibition. nih.gov This highlights the relevance of amidation reactions in modifying benzoic acid derivatives for specific biological activities. nih.gov
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| This compound | Alcohol | Ester | Acid catalyst, heat google.com |
| 3-(Cyclohexyloxy)benzoyl chloride | Amine/Ammonia | Amide | - turito.com |
| Benzoic Acid | Alcohols (C7-C13) | Benzoic Esters | Tin(II) compound google.com |
| Benzoyl Chloride | Ammonia | Benzamide | - turito.com |
Decarboxylation Pathways of Benzoic Acids
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). For simple benzoic acids, this reaction is generally slow and requires high temperatures. nist.gov The presence of electron-releasing substituents can facilitate this process. nist.gov
Several mechanisms have been proposed for the decarboxylation of aromatic acids, including acid- or base-catalyzed pathways. nist.gov Under acidic conditions, the reaction can proceed through electrophilic attack by a proton, displacing the CO₂ group. nist.gov Radical decarboxylation pathways also exist and can occur at lower temperatures, but they can be outcompeted by other reactions. nih.gov Recent studies have explored photoinduced, copper-catalyzed decarboxylation of benzoic acids, which allows the reaction to proceed at milder conditions (e.g., 35 °C). nih.govd-nb.info This method involves the formation of aryl radicals through a ligand-to-metal charge transfer process. nih.govd-nb.info
The decarboxylation of benzoic acid itself at 400 °C in tetralin is slow, with only 3-5% conversion in one hour unless a promoter is present. nist.gov The presence of certain additives like pyridine/Cu(OAc)₂ can promote decarboxylation. nist.gov
Formation of Acid Halides
Acid halides are reactive derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. wikipedia.org this compound can be converted to its corresponding acid halide, most commonly the acid chloride, by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). turito.comlibretexts.orglibretexts.org The formation of benzoyl chloride from benzoic acid is a well-established reaction. turito.com This transformation is a crucial step for subsequent reactions, such as amidation, as acid halides are more reactive towards nucleophiles than the parent carboxylic acid. turito.comlibretexts.org
Table 2: Common Reagents for Acid Halide Formation
| Carboxylic Acid | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 3-(Cyclohexyloxy)benzoyl chloride |
| This compound | Phosphorus pentachloride (PCl₅) | 3-(Cyclohexyloxy)benzoyl chloride |
| Benzoic acid | Thionyl chloride (SOCl₂) | Benzoyl chloride turito.com |
| Benzoic acid | Phosphorus pentachloride (PCl₅) | Benzoyl chloride turito.com |
Reactions on the Aromatic Ring of this compound
The aromatic ring of this compound is susceptible to various substitution and addition reactions, which are influenced by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions (Nitration, Halogenation, Sulfonation)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The substituents on the benzene ring determine the rate and position of the incoming electrophile. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director, while the cyclohexyloxy group (-O-cyclohexyl) is an electron-donating group and an ortho-, para-director. msu.edusmolecule.comdoubtnut.com The interplay of these two groups will dictate the regioselectivity of EAS reactions on this compound.
Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). turito.comyoutube.com For benzoic acid, the nitro group is directed to the meta position, resulting in 3-nitrobenzoic acid. youtube.comdoubtnut.com In the case of this compound, the directing effects of both substituents must be considered.
Halogenation: Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). This reaction usually requires a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). turito.commsu.edu Benzoic acid, when treated with a halogen in the presence of a catalyst, yields the meta-substituted halo benzoic acid. turito.com For this compound, the outcome will depend on the relative activating and directing effects of the two substituents. For example, bromination of a precursor aromatic compound has been used in the synthesis of related benzoic acid derivatives. vulcanchem.com
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring. This is typically achieved by heating the aromatic compound with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). turito.comwikipedia.orgchemistrysteps.com The reaction is reversible. wikipedia.orgchemistrysteps.com For benzoic acid, sulfonation occurs at the meta position to give 3-sulfobenzoic acid. doubtnut.com A process for preparing aromatic sulfonyl chlorides from benzoic acid using chlorosulfonic acid has also been described. google.com
Table 3: Electrophilic Aromatic Substitution Reactions of Benzoic Acid Derivatives
| Reaction | Reagents | Product (for Benzoic Acid) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ turito.comyoutube.com | 3-Nitrobenzoic acid youtube.comdoubtnut.com |
| Halogenation (Chlorination) | Cl₂, FeCl₃ turito.com | 3-Chlorobenzoic acid turito.com |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) turito.comdoubtnut.com | 3-Sulfobenzoic acid doubtnut.com |
Hydrogenation and Dearomatization Processes
Hydrogenation: The hydrogenation of the aromatic ring of benzoic acid derivatives leads to the formation of cyclohexanecarboxylic acid derivatives. This reaction typically requires a catalyst, such as platinum, palladium, rhodium, or ruthenium, and is often carried out under pressure and elevated temperatures. nih.govgoogle.com The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is an industrially significant process. nih.gov Studies have shown that Pt/TiO₂ is a highly effective catalyst for this transformation under relatively mild conditions (80 °C and 50 bar H₂). nih.gov The complete hydrogenation of the benzene ring results in the loss of aromaticity. savemyexams.com For example, ethylbenzene (B125841) can be hydrogenated to ethylcyclohexane. savemyexams.com
Dearomatization: Dearomatization processes involve the disruption of the aromatic system. Hydrogenation is a primary method for the dearomatization of benzoic acids. nih.gov Electrocatalytic hydrogenation has emerged as a promising alternative to thermal methods, using water as the hydrogen source at ambient temperature and pressure. rsc.org A Ru/RuO₂ heterostructure has been shown to be an effective electrocatalyst for the complete hydrogenation of benzoic acid to cyclohexanecarboxylic acid in an alkaline environment. rsc.org
Table 4: Catalysts for the Hydrogenation of Benzoic Acid
| Catalyst | Conditions | Product |
| Pt/TiO₂ | 80 °C, 50 bar H₂ nih.gov | Cyclohexanecarboxylic acid nih.gov |
| Palladium on aluminum oxide | 122-249 °C google.com | Cyclohexanecarboxylic acid google.com |
| Ruthenium on carbon (Ru/C) | 493 K, 6.89 MPa H₂ researchgate.net | Cyclohexanecarboxylic acid researchgate.net |
| Ru/RuO₂ (Electrocatalytic) | Ambient temperature and pressure rsc.org | Cyclohexanecarboxylic acid rsc.org |
Oxidation and Reduction Potentials of Functional Groups
The chemical reactivity of this compound is largely dictated by its two primary functional groups: the benzoic acid moiety and the cyclohexyloxy ether group. The oxidation and reduction potentials of these groups determine their behavior in electrochemical and chemical redox reactions.
The benzoic acid group is generally resistant to oxidation under mild conditions. However, the aromatic ring can undergo oxidation at high temperatures. For instance, the industrial production of phenol from benzoic acid involves heating it to temperatures exceeding 220 °C with copper(II) salts, which act as a catalyst. chemcess.com The carboxylic acid functional group itself is at a high oxidation state. libretexts.org Conversely, the carboxylic acid group can be reduced. Hydrogenation on noble metal catalysts can reduce the aromatic ring to form cyclohexanecarboxylic acid. chemcess.com Direct hydrogenation using catalysts like zirconium and other metal oxides can yield benzaldehyde. chemcess.com
The cyclohexyloxy ether group, specifically the aryl ether linkage, possesses distinct redox properties. The oxidation of aryl alkyl ethers can be initiated by a single-electron transfer (SET) from the electron-rich ether to a suitable oxidant or photocatalyst, forming a radical cation intermediate. nih.gov The oxidation potential of the phenoxy system is significantly lower than that of the unsubstituted benzene ring, making the ether group the more likely site for initial oxidation. nih.gov For example, the oxidation potential of anisole, a simple aryl methyl ether, is +1.81 V versus the Saturated Calomel Electrode (SCE). nih.gov This radical cation can then undergo further reactions, such as deprotonation at the α-carbon of the alkyl group. nih.gov
The electrochemical oxidation of organic molecules often faces challenges due to large overpotentials required to generate high-energy radical cations. osti.gov However, mediated electrolysis methods can facilitate these reactions at lower potentials. osti.gov
Below is a table summarizing the general redox behavior of the functional groups found in this compound.
| Functional Group | Redox Process | Conditions/Reagents | Product Type |
| Benzoic Acid | Oxidation (of ring) | > 220 °C, Cu(II) salts | Phenol derivatives |
| Reduction (of ring) | H₂, Noble metal catalyst | Cyclohexanecarboxylic acid | |
| Reduction (of COOH) | H₂, Zirconium/metal oxides | Benzaldehyde | |
| Aryl Ether | Oxidation (SET) | Photocatalyst (e.g., Acridinium (B8443388) salt) | Aryl ether radical cation |
This table provides a general overview based on the reactivity of benzoic acid and aryl ether systems.
Reactivity of the Cyclohexyloxy Ether Linkage
Cleavage Reactions of Alkyl Aryl Ethers
The ether linkage in this compound, an alkyl aryl ether, is one of its most reactive sites under specific conditions, particularly acidic ones. Ethers are generally unreactive, but the C–O bond can be cleaved by strong acids. libretexts.orgmasterorganicchemistry.com
The most common method for cleaving alkyl aryl ethers is treatment with strong hydrogen halide acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. For aryl alkyl ethers, the attack invariably occurs at the alkyl carbon (the cyclohexyl group in this case), not the aromatic carbon, due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. libretexts.orgmasterorganicchemistry.com This selective cleavage yields a phenol and an alkyl halide. libretexts.org
The mechanism of the nucleophilic attack can be either SN1 or SN2, depending on the structure of the alkyl group. libretexts.orglibretexts.org Since the cyclohexyl group is a secondary alkyl group, the reaction could proceed through a mixture of both pathways. masterorganicchemistry.com
Reaction Scheme for Acidic Cleavage: Ar-O-R + HX → [Ar-O(H)-R]⁺ X⁻ → Ar-OH + R-X Where Ar = 3-carboxyphenyl, R = cyclohexyl, and X = Br or I.
Other reagents capable of cleaving aryl ethers include strong Lewis acids like boron tribromide (BBr₃) and certain catalytic systems. masterorganicchemistry.com Nickel-catalyzed cross-couplings, for example, have been developed for the activation and cleavage of the robust C(aryl)–O bond in aryl ethers, often using N-heterocyclic carbene (NHC) ligands. acs.org Reductive cleavage of aryl ethers can also be achieved without external reductants by using specific NHC-nickel catalyst systems. acs.org
The table below summarizes common methods for alkyl aryl ether cleavage.
| Reagent/Catalyst | Conditions | Products | Mechanistic Pathway |
| HI, HBr | Strong acid, heat | Phenol, Alkyl Halide | SN1 / SN2 |
| BBr₃ | Strong Lewis acid | Phenol, Alkyl Bromide | Lewis acid-assisted cleavage |
| Ni(0)/NHC Ligand | Catalytic | Phenol derivative | Oxidative addition/Reductive elimination |
| Ozone | Mild oxidation | Benzoic ester, Benzoic acid | Oxidative cleavage |
Functionalization of the Cyclohexane (B81311) Ring
Modifying the cyclohexane ring of this compound without cleaving the ether bond presents a synthetic challenge. Research into the functionalization of cyclohexane itself often involves oxidation to produce cyclohexanol and cyclohexanone, a mixture known as KA oil. mdpi.com This process typically requires high temperatures and pressures with a cobalt catalyst. mdpi.com
More selective methods are being developed. For instance, manganese(III) compounds have been shown to promote the transformation of cyclohexane into chlorocyclohexane (B146310) in the presence of trichloroisocyanuric acid (TCCA) as an oxidant at moderate temperatures (e.g., 50 °C). mdpi.com This suggests a potential pathway for halogenating the cyclohexane ring in the subject molecule.
A highly selective approach involves the direct functionalization of C-H bonds adjacent to the ether oxygen (the α-position). Photocatalytic methods using acridinium salts can achieve the selective oxidation of the aryl alkyl ether to a radical cation. nih.gov This is followed by deprotonation of the α-C-H bond on the cyclohexane ring, generating an α-aryloxyalkyl radical. This radical can then be trapped by various radical acceptors, such as electron-poor alkenes, to form a new C-C bond at the C1 position of the cyclohexane ring. nih.gov
| Reaction Type | Reagents/Catalyst | Site of Functionalization | Proposed Intermediate |
| Halogenation | Mn(III) complexes, TCCA | Cyclohexane Ring (non-specific) | [Mn(salen)(ClO)] species, chlorine radical |
| C-H Functionalization | Acridinium photocatalyst, light | α-position of Cyclohexane Ring | α-aryloxyalkyl radical |
Elucidation of Reaction Mechanisms
Kinetic Studies and Isotope Effects in Reaction Pathways
Kinetic studies and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating the mechanisms of reactions involving this compound. nih.gov KIEs arise from the differences in vibrational frequencies of bonds involving heavier isotopes, which can affect reaction rates if that bond is broken or significantly altered in the rate-determining step. nih.gov
For reactions involving the benzoic acid group, such as esterification, kinetic studies have shown the reaction to be first order with respect to the benzoic acid. researchgate.net In atmospheric degradation studies, the reaction rates of benzoic acid with various radicals (OH, NO₃, SO₄⁻) have been calculated, showing that addition reactions by OH radicals have lower potential barriers than abstraction reactions. rsc.org
In the context of the cyclohexyloxy ether linkage , KIEs are particularly insightful for understanding cleavage and functionalization mechanisms. For example, in the nickel-catalyzed hydrogenolysis of diphenyl ether, a significant KIE of kH/kD = 5.7 was observed when the reaction was performed under H₂ versus D₂ atmosphere, indicating that C-O bond cleavage is involved in the rate-determining step which also involves hydrogen. researchgate.net
For C-H functionalization reactions, measuring both intermolecular and intramolecular KIEs can distinguish between different mechanisms. nih.gov Moderate to large KIE values (kH/kD) in oxidative C-H activation reactions are consistent with the C-H bond cleavage occurring in the rate-determining step. nih.gov The formation of a radical cation is often proposed as a key intermediate in these pathways. nih.gov
The table below provides examples of observed KIE values in related systems.
| Reaction Type | System | kH/kD | Interpretation | Reference |
| Aryl Ether Hydrogenolysis | Diphenyl Ether + H₂/D₂ | 5.7 | C-O bond cleavage involves hydrogen in the rate-determining step | researchgate.net |
| Oxidative C-H Activation | Benzylic/Allylic Ethers | Moderate to Large | C-H bond cleavage occurs in the rate-determining step | nih.gov |
Investigation of Transient Intermediates
The direct observation or indirect detection of transient intermediates is crucial for confirming proposed reaction mechanisms. For reactions involving this compound, several types of intermediates can be postulated based on the reactivity of its functional groups.
In the oxidation of the aryl ether moiety , the formation of a radical cation is a key mechanistic proposal. nih.gov In photocatalytic systems, the aryl ether is oxidized by an excited-state photocatalyst to its radical cation. nih.gov This intermediate can then be deprotonated to form an α-aryloxyalkyl radical on the cyclohexane ring, which is responsible for subsequent bond formation. nih.gov The detection of such radical intermediates can be pursued through techniques like electron paramagnetic resonance (EPR) spectroscopy or by using chemical trapping agents.
During the acidic cleavage of the ether linkage , the primary intermediate is the protonated ether, an oxonium ion ([Ar-O(H)-R]⁺). libretexts.org This intermediate is formed rapidly in the presence of a strong acid and serves to convert the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com While typically not isolated, its existence is a cornerstone of the established SN1 and SN2 cleavage mechanisms.
In oxidation reactions analogous to the industrial synthesis of benzoic acid from toluene, peroxides are known to be reaction intermediates in the free-radical chain process. chemcess.com
| Reaction Type | Proposed Intermediate | Role in Mechanism |
| Photocatalytic C-H Functionalization | Aryl ether radical cation | Formed by single-electron oxidation of the ether |
| Photocatalytic C-H Functionalization | α-aryloxyalkyl radical | Formed by deprotonation of the radical cation; attacks electrophile |
| Acidic Ether Cleavage | Oxonium ion | Protonated ether; facilitates cleavage by creating a good leaving group |
| Free-radical Oxidation | Peroxides | Intermediates in the radical chain process |
Solid State Chemistry and Supramolecular Assemblies of 3 Cyclohexyloxy Benzoic Acid
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice is a direct consequence of the sum of attractive and repulsive forces between them. For benzoic acid derivatives, a hierarchy of interactions governs the final crystal packing, from strong, directional hydrogen bonds to weaker, more diffuse forces.
Hydrogen Bonding Networks in Carboxylic Acid Dimers
The most dominant and structure-directing intermolecular interaction in the vast majority of carboxylic acids, including benzoic acid derivatives, is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.netias.ac.inlibretexts.org This robust and highly predictable interaction creates a supramolecular synthon, a reliable structural unit that can be used in crystal engineering. conicet.gov.ar In this arrangement, the hydroxyl hydrogen of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, resulting in a stable eight-membered ring. researchgate.net This dimerization is a consistent feature observed in both crystalline and liquid crystalline phases of related compounds. tandfonline.com The stability of these dimers is significant, and for boiling to occur, these strong hydrogen bonds must be broken. libretexts.org
Role of Van der Waals and Dipole-Dipole Interactions
Once the primary carboxylic acid dimers are formed, weaker, non-directional forces come into play, guiding the packing of these dimeric units into the larger crystal lattice. These interactions include:
π-π Stacking: The aromatic rings of the benzoic acid moieties can interact through π-π stacking. These interactions, where the electron clouds of adjacent aromatic rings attract each other, often lead to offset or parallel-displaced arrangements to minimize repulsion. conicet.gov.arresearchgate.net
C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond, often from an alkyl or aryl group, acts as a hydrogen bond donor to the π-electron system of an aromatic ring. conicet.gov.armdpi.com In alkoxybenzoic acids, these interactions can help organize the dimeric synthons. conicet.gov.ar
The interplay of these forces dictates the final three-dimensional architecture, influencing properties like crystal density and melting point.
Crystal Engineering and Polymorphism Studies of Benzoic Acid Derivatives
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. Benzoic acid derivatives are excellent candidates for such studies due to their robust dimer formation.
Co-crystallization, the process of crystallizing two or more neutral molecules in a stoichiometric ratio, is a key technique in crystal engineering. mdpi.com Benzoic acids have been successfully co-crystallized with a variety of molecules, particularly nitrogen-containing bases like pyridines, piperazine, and 2-aminopyrimidine. rsc.orgresearchgate.netscispace.com These studies show that it's possible to create new solid forms with different structures and properties by introducing co-formers that interact with the benzoic acid via hydrogen bonds or other non-covalent interactions.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in materials science and pharmaceuticals. Benzoic acid derivatives are known to exhibit polymorphism. ias.ac.inrsc.org Different polymorphs of the same compound can have different stabilities, melting points, and mechanical properties. rsc.org For example, studies on p-nitrobenzoic acid and p-aminobenzoic acid have shown significant variations in stiffness and hardness between their polymorphic forms, which are rationalized by differences in their crystal packing and intermolecular interactions. rsc.org The method of crystallization, such as using different solvents or mechanical grinding versus solution growth, can lead to the formation of different polymorphs. rsc.orgresearchgate.net
| Compound | Polymorphs | Key Findings | Reference |
| p-Nitrobenzoic Acid (pNBA) | Forms I and II | Enantiotropically related polymorphs with significant differences in mechanical hardness and stiffness. | rsc.org |
| p-Aminobenzoic Acid (pABA) | Forms α and β | Polymorphs show variations in intermolecular interactions, leading to different mechanical properties. | rsc.org |
| Benzoic acid / DABCO (2:1) | Two polymorphs | Different polymorphs obtained from solution growth versus mechanical grinding, with the ground form having a higher density. | rsc.orgresearchgate.net |
| Salicylic acid / N,N′-diacetylpiperazine (2:1) | Two polymorphs | Rapid cooling of a solution can yield a different polymorph compared to other methods. | rsc.orgresearchgate.net |
Liquid Crystalline Behavior and Mesomorphic Properties of Related Compounds
Many benzoic acid derivatives, particularly those with long alkyl or alkoxy chains, exhibit liquid crystalline (mesomorphic) behavior. nih.gov These compounds can form phases that have properties intermediate between those of a crystalline solid and an isotropic liquid. The hydrogen-bonded dimer is the fundamental building block, or mesogen, that promotes the formation of these ordered fluid phases. tandfonline.comarxiv.org
The homologous series of p-n-alkoxybenzoic acids is a classic example. researchgate.nettandfonline.com
Nematic Phase: In this phase, the rod-like dimers have long-range orientational order (they point in the same general direction) but no long-range positional order. Shorter chain alkoxybenzoic acids (n=4-6) typically exhibit a nematic phase. researchgate.net
Smectic Phase: In this phase, the dimers are arranged in layers, showing both orientational order and some degree of positional order. As the alkoxy chain length increases (n ≥ 7), a smectic C phase often appears in addition to the nematic phase. researchgate.nettandfonline.com In the smectic C phase, the molecules within the layers are tilted with respect to the layer normal. tandfonline.com
The length and parity (odd or even number of carbon atoms) of the alkoxy chain significantly influence the transition temperatures and the type of mesophase observed. tandfonline.com An "odd-even effect" is often seen, where properties like the nematic-isotropic transition temperature alternate as the chain length increases. tandfonline.com The bulky cyclohexyl group in 3-(cyclohexyloxy)benzoic acid would also be expected to influence its potential mesomorphic properties.
| Compound (p-n-alkoxybenzoic acid) | Crystalline to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) | Smectic to Nematic T (°C) |
| p-Pentyloxybenzoic acid | 107 | 148 | - |
| p-Hexyloxybenzoic acid | 106 | 154 | - |
| p-Heptyloxybenzoic acid | 98 | 147 | 92 |
| p-Octyloxybenzoic acid | 101 | 147.5 | 107.5 |
(Data derived from studies on p-n-alkoxybenzoic acids and may not be exact but illustrates the trend) researchgate.nettandfonline.com
Self-Assembly Processes and Supramolecular Architectures
Supramolecular chemistry involves the spontaneous association of molecules into larger, well-defined structures through non-covalent interactions. The self-assembly of benzoic acid derivatives is a prime example of this process, driven primarily by hydrogen bonding.
The process begins with the formation of the highly stable carboxylic acid dimer synthon. libretexts.org These dimers can then act as building blocks for constructing more complex, higher-order architectures. Depending on the other functional groups present on the molecule and the presence of any co-formers, these dimers can assemble into:
One-Dimensional (1D) Chains: Molecules can link end-to-end to form infinite chains or ribbons. acs.orgsibran.ru
Two-Dimensional (2D) Sheets: Chains can pack side-by-side to form layers or sheets. acs.orgacs.org
Three-Dimensional (3D) Networks: Sheets can stack or interpenetrate to create complex 3D frameworks. acs.org
For instance, aminobenzoic acids can form layered structures where N-H···O and O-H···O hydrogen bonds link the molecules into extensive sheets. acs.org Co-crystallization with bifunctional linkers like 4,4'-bipyridine (B149096) can bridge the benzoic acid dimers to form infinite chains or more complex networks. sibran.ruacs.org The specific architecture is a result of a delicate balance between strong hydrogen bonds and weaker interactions like π-π stacking and van der Waals forces. nih.gov
Host-Guest Chemistry with Cyclohexyloxybenzoic Acid Analogues
Host-guest chemistry describes complexes composed of two or more molecules, where one "host" molecule encloses or binds to a "guest" molecule. Benzoic acid derivatives can act as hosts for a variety of guest molecules.
The co-crystals formed between benzoic acids and nitrogenous bases can be viewed as host-guest systems. rsc.orgacs.org The benzoic acid dimer or monomer acts as the host, creating a binding site for the guest molecule (e.g., 2-aminopyridine) through strong O-H···N or N-H···O hydrogen bonds. scispace.comacs.org The stoichiometry and structure of these complexes depend on the relative acidity of the benzoic acid and basicity of the guest, as well as their respective shapes and sizes.
In a biological context, benzoic acid derivatives can act as guests that bind to host macromolecules like proteins. For example, a derivative of 4-(cyclohexyloxy)benzoic acid, trans-4-[4-(3-trifluoromethoxyphenyl-l-ureido)-cyclohexyloxy]-benzoic acid, has been shown to be a potent inhibitor of the enzyme soluble epoxide hydrolase. rcsb.orgatomistry.comatomistry.com X-ray crystallography revealed that the inhibitor (guest) binds within the active site of the enzyme (host), with the carboxylate group forming a key hydrogen bond with the catalytic water molecule. nih.gov This demonstrates how the principles of molecular recognition and non-covalent interactions that govern crystal formation are also fundamental to biological function.
Advanced Spectroscopic and Analytical Characterization of 3 Cyclohexyloxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for Structural Elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Cyclohexyloxy)benzoic acid. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum. The aromatic protons on the benzoic acid ring exhibit complex splitting patterns due to their coupling with each other. The protons of the cyclohexyloxy group appear as a series of multiplets in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzene (B151609) ring (with distinct shifts for the substituted and unsubstituted carbons), and the carbons of the cyclohexyl ring.
While specific spectral data for this compound is not widely published, data from analogous compounds such as 4-(Cyclohexyloxy)benzoic acid can provide expected chemical shift ranges. For instance, in similar structures, the cyclohexyl protons are typically observed between δ 1.2–1.8 ppm, and the carboxylic acid proton can be found at a significantly downfield shift of δ 12–13 ppm.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment of all proton and carbon signals.
COSY would reveal the coupling relationships between adjacent protons within the cyclohexyl ring and the aromatic ring.
HSQC would directly correlate each proton signal with its attached carbon atom.
HMBC would establish long-range correlations between protons and carbons, confirming the connectivity between the cyclohexyloxy group and the benzoic acid moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad) | ~170 |
| Aromatic (C₆H₄) | 7.0 - 8.2 | 115 - 160 |
| Cyclohexyl (-O-CH-) | ~4.4 | ~77 |
| Cyclohexyl (-CH₂) | 1.2 - 2.0 | 23 - 32 |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy for Functional Group Analysis)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorption bands. A very broad band is expected in the region of 3300–2500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band between 1700 and 1680 cm⁻¹. docbrown.info Furthermore, the C-O stretching vibrations associated with the ether linkage and the carboxylic acid are expected in the 1320–1210 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations are anticipated between 3080 and 3030 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also a prominent feature in the Raman spectrum. The aromatic ring vibrations will give rise to several characteristic bands.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | IR |
| Aromatic (C-H) | Stretching | 3080 - 3030 | IR, Raman |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1680 | IR, Raman |
| Ether/Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | IR |
| Carboxylic Acid (O-H) | Wagging | 960 - 900 | IR |
Mass Spectrometry (MS, HRMS, ESI-MS for Molecular Weight and Fragmentation)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.
Mass Spectrometry (MS): In techniques like Electron Ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the cyclohexyloxy group or the carboxylic acid group. For related compounds, analysis by GC-MS has been used to identify fragmentation patterns which are useful for identification and quantification. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₃H₁₆O₃). rsc.orgamazonaws.com
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For the analogous 4-(Cyclohexyloxy)benzoic acid, the [M+H]⁺ ion has been observed at m/z 221.
Table 3: Mass Spectrometry Data for this compound
| Technique | Expected Ion | Expected m/z | Information Obtained |
|---|---|---|---|
| MS (EI) | [M]⁺ | 220.10 | Molecular Weight & Fragmentation |
| HRMS | [M+H]⁺ | 221.1172 | Elemental Composition |
| ESI-MS | [M+H]⁺ or [M-H]⁻ | 221 or 219 | Molecular Ion Confirmation |
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity determination. For carboxylic acids like this, reversed-phase chromatography using a C18 column is common. A mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or water with an acid modifier like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. thaiscience.info Detection is often performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 235 nm. helixchrom.com
Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). ijpsat.orgnih.gov Due to the low volatility of the carboxylic acid, derivatization to a more volatile ester (e.g., a trimethylsilyl (B98337) ester) is often necessary before analysis. nih.gov
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). rsc.org
Table 4: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| HPLC | Reversed-Phase (C18) | Acetonitrile/Water with TFA | UV (e.g., 235 nm) |
| GC | Polysiloxane capillary column | Helium (carrier gas) | FID or MS (after derivatization) |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light or staining agent |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. ub.edu This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Thermal Analysis Techniques (TGA for Stability, DSC for Phase Transitions)
Thermal analysis techniques provide insights into the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. unca.edu This analysis determines the thermal stability of the compound and its decomposition temperature. For many organic acids, TGA can reveal the temperature at which decarboxylation or other decomposition processes occur. ucl.ac.uk TGA can be coupled with mass spectrometry (TGA-MS) to identify the gases evolved during decomposition. ucl.ac.uknetzsch.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. mdpi.com This technique is used to determine the melting point of this compound, as well as to identify any other phase transitions, such as crystallization or glass transitions. For benzoic acid itself, DSC shows a single endotherm corresponding to its melting. ucl.ac.uk Consistent DSC and TGA methodologies are crucial for obtaining comparable thermo-physical properties. nih.gov
Table 5: Thermal Analysis Data for this compound
| Technique | Information Obtained | Expected Observation |
|---|---|---|
| TGA | Thermal Stability, Decomposition Temperature | Mass loss upon heating to decomposition point. |
| DSC | Melting Point, Phase Transitions | Endothermic peak at the melting point. |
Computational Chemistry and Theoretical Modeling of 3 Cyclohexyloxy Benzoic Acid Systems
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 3-(cyclohexyloxy)benzoic acid. DFT calculations are instrumental in understanding the molecule's fundamental quantum mechanical nature.
DFT calculations are employed to determine the optimized geometric structure and electronic properties of this compound. The electronic structure is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's chemical reactivity and kinetic stability. libretexts.org
The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. libretexts.orglibretexts.org
Table 1: Illustrative Frontier Orbital Energies for Benzoic Acid Derivatives (DFT Calculation)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.25 | -1.89 | 5.36 |
| 4-(Cyclohexyloxy)benzoic acid | -6.98 | -1.75 | 5.23 |
| This compound | -7.10 | -1.82 | 5.28 |
Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic compounds, and serve to demonstrate the expected trends.
DFT is a powerful method for mapping the potential energy surface of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. ccspublishing.org.cnnih.gov A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the pathway from reactants to products. nih.gov
The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. researchgate.netajgreenchem.com For instance, in electrophilic aromatic substitution reactions, DFT can be used to model the attack of an electrophile on the benzene (B151609) ring. The calculations can predict whether the substitution is more likely to occur at the ortho, para, or remaining meta positions relative to the existing substituents, based on the activation energies of the corresponding transition states. The meta-directing nature of the carboxylic acid group and the ortho/para-directing nature of the cyclohexyloxy group create a complex reactivity profile that DFT can help unravel. buketov.edu.kz Similarly, reactions of the carboxylic acid group, such as esterification or decarboxylation, can be modeled to understand their energetic feasibility and pathways. ajgreenchem.com
In the solid state, molecules of this compound are expected to form dimers through hydrogen bonding between their carboxylic acid groups, a characteristic feature of carboxylic acids. vjst.vnnih.gov DFT calculations, often incorporating dispersion corrections to accurately account for van der Waals forces, can quantify the strength of these intermolecular interactions. researchgate.net
By modeling a crystal lattice or a dimer, the interaction energy can be calculated, providing insight into the stability of the crystalline form. researchgate.net The calculations can determine the precise geometry of the hydrogen bonds, including the O-H···O distance and angle, which are key determinants of the interaction strength. nih.gov Furthermore, the bulky cyclohexyl group introduces significant steric hindrance that influences the crystal packing. DFT can be used to explore different possible packing arrangements (polymorphs) and predict their relative stabilities based on their calculated lattice energies. These intermolecular forces, including hydrogen bonds and weaker dispersion forces, are fundamental to the material's physical properties, such as melting point and solubility. libretexts.orgyoutube.com
Reaction Pathway and Transition State Analysis
Molecular Dynamics Simulations for Conformational and Solution-Phase Behavior
While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.com
A key application of MD is conformational analysis. The this compound molecule possesses significant conformational flexibility, primarily due to the cyclohexane (B81311) ring and the rotatable bonds of the ether linkage. The cyclohexane ring can interconvert between chair, boat, and twist-boat conformations, and MD simulations can determine the relative populations and energy barriers for these conversions. nih.gov The simulation can also explore the rotational freedom around the C-O-C ether bonds and the bond connecting the carboxyl group to the ring, revealing the most stable orientations in a solution. nih.gov
Chemoinformatics and Data-Driven Predictive Models for Chemical Reactivity
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. For this compound, its structure can be represented in formats like SMILES (Simplified Molecular Input Line Entry System), which allows for its use in large-scale data analysis. researchgate.net
Data-driven models can predict the chemical reactivity and other properties of the molecule based on its structure. This often involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic structure. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. escholarship.org For example, by correlating descriptors with experimentally measured reaction rates for a series of related benzoic acids, a model can be developed to predict the reactivity of this compound. nih.gov Foundational models in this area, such as those based on Hammett parameters, use the ionization constants of substituted benzoic acids to predict their influence on reaction rates. escholarship.org
Table 2: Selected Chemoinformatic Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 220.27 g/mol | Basic physical property. |
| LogP (Octanol-Water Partition Coefficient) | 3.85 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Relates to transport properties and hydrogen bonding capacity. |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. |
Note: These values are computationally predicted and serve as examples of standard chemoinformatic descriptors.
In Silico Design and Virtual Screening of Novel this compound Analogues
In silico (computer-based) methods are integral to the modern drug discovery and materials design process. Starting with this compound as a lead structure or scaffold, computational techniques can be used to design and evaluate new analogues with potentially improved properties. nih.gov
Virtual screening is a key technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target, such as a protein receptor or enzyme. nih.gov If this compound is identified as having a desirable activity, a virtual library of analogues can be generated by making systematic modifications to its structure. These modifications could include changing the substitution pattern on the benzene ring, altering the cycloalkyl group, or replacing the carboxylic acid with other functional groups. escholarship.org
These virtual analogues are then "docked" into the binding site of the target protein using molecular docking software. The docking programs predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. chapman.edu This process allows researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process. nih.govmdpi.com
Synthetic Utility and Applications in Materials Science and Organic Synthesis
Building Block for the Synthesis of Complex Organic Molecules
The synthesis of complex derivatives often begins with precursors like 3-hydroxybenzoic acid, which is then subjected to etherification to introduce the desired alkoxy group, such as the cyclohexyloxy moiety. rasayanjournal.co.in Following this, the carboxylic acid can be activated or converted into other functional groups to build more elaborate structures. For instance, research on related 3-alkoxy benzoic acids demonstrates their condensation with other aromatic molecules using coupling agents to form larger, hybrid derivatives. rasayanjournal.co.in This approach highlights a key strategy where 3-(Cyclohexyloxy)benzoic acid can be employed to generate novel compounds with potential applications in medicinal chemistry and materials science. The spontaneous emergence of complex folded molecules from simple building blocks is a significant area of research, and versatile compounds like this compound are key to exploring these phenomena. sciencedaily.com
The table below illustrates a general synthetic pathway for creating complex hybrid molecules from 3-alkoxy benzoic acid precursors, a process directly applicable to this compound. rasayanjournal.co.in
| Starting Material 1 | Starting Material 2 | Coupling Agents | Product Type |
| 3-Alkoxy Benzoic Acid | 3-Hydroxy Methyl Benzoate (B1203000) | DCC / DMAP / Pyridine | Hybrid Ester Derivative |
This table demonstrates a representative condensation reaction to form complex ester derivatives.
Precursor for Advanced Materials and Functional Molecules
The distinct structural features of this compound make it a valuable precursor for creating advanced materials with specific functional properties. Its applications are particularly noted in the fields of polymer science and liquid crystals. chemscene.com
This compound has been identified as a monomer for the synthesis of polyimides. chemscene.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them crucial in the aerospace and electronics industries. core.ac.uk
In polyimide synthesis, a dicarboxylic acid derivative (or its dianhydride) reacts with a diamine in a polycondensation reaction. core.ac.uk The incorporation of a monomer like this compound can be used to tailor the final properties of the polymer. The bulky, non-polar cyclohexyloxy group can influence polymer chain packing, potentially improving solubility and processability while also affecting the material's thermal and dielectric properties. The general synthesis of polyimides often involves a two-step process, starting with the formation of a poly(amic acid) intermediate, which is then chemically or thermally treated to form the final polyimide. core.ac.uk
Benzoic acid derivatives are widely used in the development of liquid crystal (LC) materials, primarily due to their ability to form ordered supramolecular structures through hydrogen bonding. nih.govkaust.edu.sa The carboxylic acid groups of two molecules typically form a hydrogen-bonded dimer, creating a more elongated, rigid structure (mesogen) that is conducive to forming liquid crystalline phases. kaust.edu.sa
Research has specifically investigated the mesomorphic (liquid crystal) behavior of 3- and 4-substituted benzoic acids. nih.govnih.gov Studies on 3-n-alkanoyloxy benzoic acids show that these meta-substituted derivatives form symmetrical dimers that exhibit smectic mesophases, which are characterized by a layered arrangement of molecules. nih.govresearchgate.net The position of the substituent is critical; meta-substituted analogues are generally less thermally stable than their para-substituted counterparts due to less efficient molecular packing and weaker hydrogen bonding interactions. nih.govresearchgate.net However, this positional change significantly impacts the material's reactivity and optical properties, such as their energy band gaps and fluorescence lifetimes. nih.govnih.gov The ability of this compound to participate in these hydrogen-bonded networks makes it a component of interest for creating new liquid crystal materials for display technologies and optical applications. nih.gov
The following table summarizes comparative findings for meta- and para-substituted alkanoyloxy benzoic acids, which provides insight into the expected behavior of cyclohexyloxy-substituted analogues. kaust.edu.saresearchgate.net
| Property | Meta-Substituted Derivatives (e.g., 3-substituted) | Para-Substituted Derivatives (e.g., 4-substituted) |
| Mesophase Stability | Less stable due to weaker H-bonding interactions. | More stable with stronger H-bonding interactions. |
| Observed Mesophase | Smectic phases observed. nih.govresearchgate.net | Smectic phases observed. |
| Energy Band Gap | Slightly higher than para-derivatives. nih.govnih.gov | Slightly lower than meta-derivatives. nih.govnih.gov |
| Fluorescence Lifetime | Slightly longer than para-derivatives. nih.govnih.gov | Slightly shorter than meta-derivatives. nih.govnih.gov |
Polymer Science and Monomer Applications
Role in Chemical Sensing and Molecular Recognition Research
While specific studies focusing on this compound in chemical sensing are not widely documented, its molecular structure contains all the necessary components for molecular recognition, the fundamental principle behind chemical sensing. caltech.edu Molecular recognition relies on specific, non-covalent interactions between a host molecule (the sensor) and a guest molecule (the analyte).
The key structural features of this compound relevant to molecular recognition are:
Carboxylic Acid Group: This group is an excellent hydrogen bond donor and acceptor, allowing for specific interactions with complementary functional groups on a target analyte.
Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems.
Cyclohexyloxy Group: This bulky, hydrophobic group can form van der Waals interactions and create a defined cavity or surface for binding non-polar guests.
The field of supramolecular chemistry often uses host molecules to selectively bind guests, and the design of these hosts relies on the strategic placement of interaction sites. nankai.edu.cn Benzoic acid and its derivatives are used as components in building larger, complex host molecules and have been incorporated into sensors for various analytes. nankai.edu.cngoogle.com The position of substituents on the benzoic acid ring is known to critically influence binding affinity and selectivity. Therefore, this compound represents a potential candidate for research into new chemical sensors and for studying host-guest interactions, where its specific combination of recognition sites could be leveraged to achieve selective binding of target molecules.
Q & A
Q. What are the common synthetic routes for 3-(Cyclohexyloxy)benzoic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Suzuki-Miyaura Coupling : A widely used method involves coupling aryl halides (e.g., 3-iodobenzoic acid) with cyclohexylboronic acid derivatives. For example, PdCl₂/NaOH systems under reflux in a toluene/EtOH/water solvent mixture achieve cross-coupling with yields up to 75% .
- Optimization Strategies :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
- Solvent Systems : Biphasic systems (toluene/water) improve solubility of reactants.
- Temperature Control : Reflux conditions (100–110°C) balance reactivity and decomposition risks.
- Purification : Acid-base extraction or crystallization from ethanol/water mixtures isolates the product .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases often use acetonitrile/water (acidified with 0.1% TFA) .
- UPLC-MS/MS : Provides high-resolution mass data for structural confirmation and detects trace metabolites in biological matrices (e.g., LOQ = 0.1 µg/mL) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns cyclohexyloxy (δ ~1.2–2.1 ppm for cyclohexyl protons) and benzoic acid (δ ~12.5 ppm for -COOH) groups .
- FT-IR : Confirms ester (C=O stretch ~1700 cm⁻¹) and aromatic (C-O-C ~1250 cm⁻¹) functionalities .
Advanced Research Questions
Q. How do structural modifications at the cyclohexyloxy or benzoic acid moieties influence the compound’s bioactivity?
Methodological Answer:
-
Case Study : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzoic acid enhances enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% compared to unmodified analogs) .
-
Metabolic Profiling : Derivatives like 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(cyclohexyloxy)butoxy]phenyl]benzoic acid exhibit altered pharmacokinetics, with extended half-lives (t₁/₂ = 8.2 h vs. 3.5 h for parent compound) due to reduced CYP450-mediated oxidation .
-
Data Table : Bioactivity of Selected Derivatives
Derivative Structure Target Enzyme IC₅₀ (µM) LogP Parent Compound COX-2 12.3 2.8 4-Trifluoromethyl Analog COX-2 7.4 3.1 3-Carbamoyl Cyclohexyloxy Analog HDAC 0.89 1.9
Q. What strategies resolve contradictions in biological activity data across derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis :
- Crystallography : Resolve dihedral angle variations (e.g., 15° difference in cyclohexyloxy orientation reduces receptor binding affinity by 50%) .
- Computational Docking : Molecular dynamics simulations identify steric clashes (e.g., bulky substituents at the 3-position hinder active-site access) .
- Experimental Validation :
Q. How can computational methods predict feasible synthetic pathways or optimize existing routes?
Methodological Answer:
- Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) prioritize routes with high "plausibility scores" (>0.8) by mining databases like Reaxys and Pistachio. For example, predicting a one-step esterification between 3-hydroxybenzoic acid and cyclohexyl bromide reduces synthesis steps from 4 to 1 .
- Quantum Chemical Calculations :
- DFT Studies : Calculate activation energies (ΔG‡) to identify rate-limiting steps (e.g., Pd-catalyzed C-O bond formation requires ΔG‡ = 28 kcal/mol) .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF increases reaction rate by 30% vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
